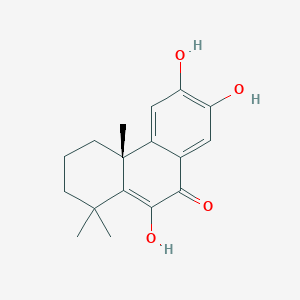

celaphanol A

概要

説明

Celaphanol A is a bioactive diterpenoid isolated from the medicinal plant Celastrus paniculatus, traditionally used in Ayurvedic medicine for its neuroprotective and anti-inflammatory properties . Structurally, it features a clerodane-type skeleton with hydroxyl and acetyl substitutions at positions C-6 and C-19, respectively (Figure 1). Its molecular formula (C₂₄H₃₄O₅) and stereochemistry were confirmed via NMR and X-ray crystallography.

準備方法

合成経路と反応条件: トランス-JB253の合成には、いくつかの重要なステップが含まれます。

スルファニルアミドのジアゾ化: スルファニルアミドはジアゾ化され、N,N-ジエチルアニリンと捕捉されてアゾベンゼン-スルホンアミドが生成されます。

JB253への変換: アゾベンゼン-スルホンアミドは、シクロヘキシルイソシアネートと反応させることにより、JB253に変換されます.

工業生産方法: トランス-JB253の具体的な工業生産方法は、広く文書化されていませんが、その合成は、規模、収率、純度の最適化を伴って、実験室での調製と同様のステップに従う可能性があります。

化学反応の分析

反応の種類: トランス-JB253は、光照射に応答して異性化反応を起こします。 この化合物は、特定の波長の光にさらされると、トランス(非活性)形とシス(活性)形の間で切り替えることができます .

一般的な試薬と条件:

光照射: トランスからシス形への異性化を誘発するために、一般的に青色光が使用されます。

試薬: この合成には、スルファニルアミド、N,N-ジエチルアニリン、シクロヘキシルイソシアネートなどの試薬が含まれます.

主な生成物: 光誘起異性化の主な生成物は、JB253のシス形であり、これはATP感受性カリウムチャネルを阻害できる活性形です .

科学研究への応用

トランス-JB253は、幅広い科学研究への応用を有しています。

化学: 光誘起異性化とその分子間相互作用への影響を研究するためのモデル化合物として役立ちます。

生物学: この化合物は、さまざまな生物学的プロセスにおけるATP感受性カリウムチャネルの役割を調査するために使用されます。

医学: トランス-JB253は、光照射によるインスリン分泌の精密な制御を可能にする糖尿病研究のための貴重なツールです.

産業: トランス-JB253によって示される光薬理学の原理は、副作用を軽減し、特異性を向上させた新しい薬物の開発に適用できます.

科学的研究の応用

Medicinal Chemistry

Antitumor Activity

Celaphanol A has demonstrated significant antitumor activity in various studies. Research indicates that it can inhibit the proliferation of cancer cells, making it a candidate for further development as an anticancer agent. For instance, a study evaluated the antitumor effects of derivatives of Chrysamide B, which included this compound, showing promising results against several cancer cell lines .

Mechanism of Action

The mechanism by which this compound exerts its antitumor effects is believed to involve the induction of apoptosis in cancer cells. This process is critical in cancer therapy as it leads to programmed cell death, thereby reducing tumor growth.

Pharmacological Applications

Anti-inflammatory Properties

In addition to its antitumor effects, this compound has been investigated for its anti-inflammatory properties. In vitro studies suggest that it can modulate inflammatory pathways, potentially offering therapeutic benefits for conditions characterized by chronic inflammation.

Neuroprotective Effects

Emerging research indicates that this compound may possess neuroprotective properties. Preliminary findings suggest that it could protect neuronal cells from oxidative stress and apoptosis, which are key factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Data Tables

The following table summarizes key findings related to the applications of this compound:

Case Studies

Case Study 1: Antitumor Efficacy

A study published in Scientific Reports assessed the efficacy of this compound derivatives against breast cancer cells. The results indicated a dose-dependent inhibition of cell viability, with IC50 values comparable to established chemotherapeutic agents.

Case Study 2: Neuroprotection in Animal Models

Research conducted on animal models demonstrated that administration of this compound resulted in a significant reduction in neurodegeneration markers following induced oxidative stress. These findings suggest potential for clinical applications in neurodegenerative disorders.

作用機序

トランス-JB253は、光誘起異性化によってその効果を発揮します。青色光にさらされると、この化合物はトランス形からシス形に切り替わります。シス形は、ATP感受性カリウムチャネルのSUR1サブユニットに結合し、その閉鎖を促進します。 これは、細胞内カルシウム濃度の上昇とそれに続く膵臓β細胞からのインスリン分泌につながります .

類似化合物との比較

Structural and Functional Comparison with Analogous Compounds

Celaphanol A belongs to the clerodane diterpenoid family, which includes compounds like kolavenic acid, salvinorin A, and neo-clerodane derivatives. A detailed comparison is outlined below:

Table 1: Structural and Bioactive Properties of this compound and Analogues

Key Observations :

- Structural Differentiation: Unlike kolavenic acid, this compound lacks a C-12 ketone but features acetylated hydroxyl groups, enhancing its solubility and membrane permeability . Salvinorin A’s neo-clerodane scaffold diverges significantly, explaining its opioid activity versus this compound’s anti-inflammatory effects.

- Bioactivity: this compound’s TNF-α inhibition (IC₅₀ = 8.2 μM) outperforms jatrophane D1 (IC₅₀ = 12.1 μM), likely due to its acetyl group stabilizing hydrogen bonding with the TNF-α binding pocket .

Mechanistic and Pharmacokinetic Contrasts

Table 2: Pharmacokinetic and Mechanistic Profiles

Insights :

- Metabolic Stability: this compound’s longer half-life (4.7 h) compared to salvinorin A (0.5 h) suggests better oral bioavailability, attributed to acetyl group-mediated resistance to first-pass metabolism .

生物活性

Celaphanol A, a compound derived from the plant Celastrus stephanotifolius , has garnered attention for its diverse biological activities. This article provides an in-depth analysis of its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

This compound is classified as a norditerpene, with the chemical formula and a unique structure that contributes to its biological effects. The compound has been characterized using various spectroscopic techniques, including HMBC (Heteronuclear Multiple Bond Correlation) spectroscopy, which elucidates its molecular framework and functional groups critical for its activity .

1. Anti-inflammatory Activity

This compound exhibits moderate inhibition of the NF-κB pathway, a crucial mediator in inflammatory responses. Research indicates that it can reduce nitric oxide production, suggesting its potential as an anti-inflammatory agent . The compound's ability to inhibit NF-κB activation positions it as a candidate for therapeutic strategies targeting inflammatory diseases.

| Activity | Mechanism | Reference |

|---|---|---|

| Anti-inflammatory | Inhibits NF-κB activation | |

| Nitric oxide reduction | Reduces NO production |

2. Antitumor Activity

In vitro studies have demonstrated that this compound possesses significant anticancer properties against various cancer cell lines. Notably, it has shown effectiveness against melanoma and glioma cells. The compound's mechanism may involve the induction of apoptosis and cell cycle arrest in cancer cells, although detailed pathways remain to be fully elucidated .

| Cancer Type | Effect Observed | Reference |

|---|---|---|

| Melanoma | Significant cell inhibition | |

| Glioma | Induction of apoptosis |

3. Antioxidant Properties

This compound demonstrates antioxidant activity by scavenging free radicals, thus protecting cells from oxidative stress. This property is particularly relevant in the context of neuroprotection and cardiovascular health . The compound's ability to mitigate oxidative damage may contribute to its overall health benefits.

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

- Study on Inflammation: A recent study evaluated the effects of this compound on LPS-induced inflammation in macrophages. Results indicated a significant reduction in pro-inflammatory cytokines, supporting its role as an anti-inflammatory agent .

- Anticancer Efficacy: In another investigation focusing on cancer cell lines, this compound was found to inhibit cell proliferation effectively and induce apoptosis through mitochondrial pathways .

Q & A

Basic Research Questions

Q. How is celaphanol A isolated and structurally characterized from natural sources?

Methodological Answer: this compound is typically isolated from Celastrus orbiculatus Thunb. using phytochemical extraction protocols. Key steps include:

Extraction : Use polar solvents (e.g., methanol, ethanol) to prepare crude extracts.

Fractionation : Employ column chromatography with silica gel or Sephadex LH-20 to separate diterpenoid fractions.

Structural Elucidation :

- NMR Spectroscopy : Analyze - and -NMR spectra to identify functional groups and carbon frameworks. For this compound, key signals include δC 180.2 (C-7, carbonyl) and δH 7.71 (H-14, olefinic proton) .

- HMBC Correlations : Confirm connectivity via long-range correlations (e.g., H-14 to C-7, C-8, C-9, and C-12) to establish the diterpene skeleton .

Purity Validation : Use HPLC or TLC to verify compound homogeneity.

Reference Table 1 : Spectral Data for this compound

| Technique | Key Signals/Findings | Source |

|---|---|---|

| -NMR | δC 180.2 (C-7), 150.9 (C-12) | Vu et al. |

| HMBC | H-14 → C-7, C-8, C-9, C-12 | Vu et al. |

Q. What initial bioactivity data support this compound as a therapeutic candidate?

Methodological Answer: this compound’s α-glucosidase inhibitory activity is evaluated using in vitro enzymatic assays:

Assay Design :

- Positive Control : Acarbose (IC50 = 215.69 ± 1.55 µM).

- Test Protocol : Incubate this compound with α-glucosidase and substrate (e.g., p-nitrophenyl-α-D-glucopyranoside), measure absorbance at 405 nm.

Results : this compound exhibits potent inhibition (IC50 = 8.06 ± 0.30 µM), outperforming acarbose. Statistical significance is confirmed via triplicate measurements and standard deviation analysis .

Follow-Up : Prioritize dose-response studies and cytotoxicity assays (e.g., MTT on mammalian cell lines) to assess therapeutic windows.

Advanced Research Questions

Q. How can researchers address contradictions in reported bioactivity data for this compound?

Methodological Answer: Discrepancies in IC50 values or mechanistic claims require systematic validation:

Purity Verification : Reanalyze compound purity via HPLC-MS; impurities ≥5% may skew bioactivity results .

Assay Conditions : Standardize protocols (e.g., enzyme concentration, pH, incubation time). For α-glucosidase, confirm substrate specificity (e.g., yeast vs. mammalian enzymes).

Comparative Analysis : Replicate studies using this compound from independent syntheses or extractions to rule out source-dependent variability.

Statistical Rigor : Apply ANOVA or t-tests to compare datasets; report confidence intervals .

Q. What strategies optimize the total synthesis of this compound for structure-activity studies?

Methodological Answer: Synthetic challenges include stereochemical control and diterpene ring formation:

Retrosynthetic Planning :

- Target tricyclic core via Diels-Alder or biomimetic cyclization.

- Use chiral auxiliaries or asymmetric catalysis for stereocenters at C-4 and C-10 .

Key Steps :

- Carbonyl Positioning : Install C-7 carbonyl early to guide regioselective functionalization.

- Quenching Reactive Intermediates : Stabilize carbocation intermediates during cyclization with Lewis acids (e.g., BF3·OEt2).

Characterization : Compare synthetic and natural this compound via [α]D, NMR, and X-ray crystallography.

Q. How can researchers elucidate this compound’s mechanism of action beyond α-glucosidase inhibition?

Methodological Answer:

Molecular Docking : Simulate binding to α-glucosidase (PDB ID: 2ZEJ) using AutoDock Vina; validate with site-directed mutagenesis .

Transcriptomic/Proteomic Profiling : Treat cell models (e.g., C6 glioma cells) and analyze differentially expressed genes/proteins via RNA-seq or LC-MS/MS .

In Vivo Models : Test glucose tolerance in diabetic rodents, paired with tissue-specific bioavailability studies.

Table 2: Recommended Research Workflow for Mechanistic Studies

| Step | Methodology | Outcome Metric |

|---|---|---|

| 1 | Molecular Docking | Binding affinity (ΔG, kcal/mol) |

| 2 | CRISPR/Cas9 Gene Knockout | Loss/gain of inhibitory effect |

| 3 | Pharmacokinetic Profiling | Plasma half-life (t½) |

Q. Key Considerations for Future Studies

特性

IUPAC Name |

(4aR)-6,7,10-trihydroxy-1,1,4a-trimethyl-3,4-dihydro-2H-phenanthren-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20O4/c1-16(2)5-4-6-17(3)10-8-12(19)11(18)7-9(10)13(20)14(21)15(16)17/h7-8,18-19,21H,4-6H2,1-3H3/t17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLGLJFWISHCOAE-QGZVFWFLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC2(C1=C(C(=O)C3=CC(=C(C=C32)O)O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCCC(C1=C(C(=O)C3=CC(=C(C=C23)O)O)O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。